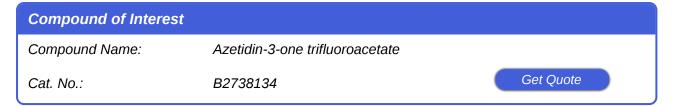


# Gold-Catalyzed Synthesis of Azetidin-3-one Derivatives: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Azetidin-3-one derivatives are valuable structural motifs in medicinal chemistry and drug discovery, serving as key building blocks for a variety of biologically active compounds. While classical synthetic routes to these strained four-membered rings often involve harsh conditions or the use of hazardous reagents, gold-catalyzed methodologies have emerged as a powerful and versatile alternative. This application note provides detailed protocols and a summary of results for the gold-catalyzed synthesis of azetidin-3-one derivatives from two key classes of starting materials: N-propargylsulfonamides and propargylic alcohols. These methods offer mild reaction conditions, broad substrate scope, and, in the case of chiral starting materials, excellent stereoselectivity.[1]

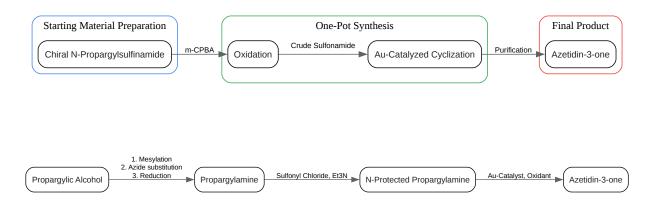
## Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides

A highly efficient method for the synthesis of chiral azetidin-3-ones involves the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides.[1] This approach leverages the ability of gold catalysts to generate reactive  $\alpha$ -oxo gold carbene intermediates from alkynes, which then undergo intramolecular N-H insertion to form the desired azetidin-3-one ring.[1] A key advantage of this method is the use of a t-butanesulfonyl (Bus) protecting group, which can be readily introduced and later removed under acidic conditions.[1]

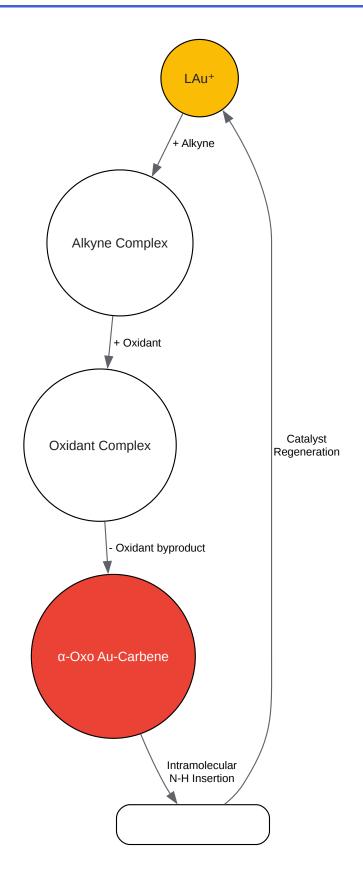


## **Experimental Workflow**

The overall synthetic strategy involves a two-step, one-pot procedure starting from chiral N-propargylsulfinamides, which are readily prepared using well-established sulfinamide chemistry. The sulfinamide is first oxidized to the corresponding sulfonamide, which then undergoes the gold-catalyzed oxidative cyclization without the need for purification of the intermediate.







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### References

- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes PMC [pmc.ncbi.nlm.nih.gov]
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